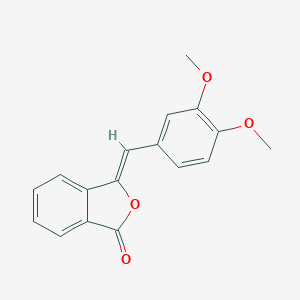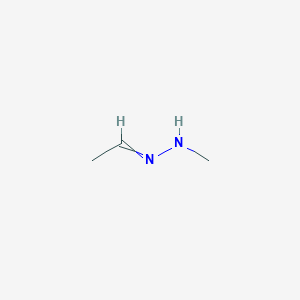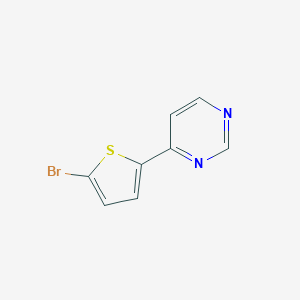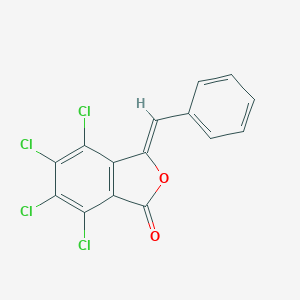
(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one, also known as Benzofuran-1(3H)-one, 2-benzoyl-3,4,5,6-tetrachloro-, (3Z)-3-phenylprop-2-en-1-one, is a synthetic compound that belongs to the class of organic compounds known as benzofurans. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is implicated in the regulation of insulin signaling and glucose homeostasis. This compound has received significant attention in the scientific community due to its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mécanisme D'action
The mechanism of action of (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one involves the inhibition of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling. Inhibition of PTP1B leads to increased phosphorylation of IRS-1 and activation of downstream signaling pathways such as the PI3K/Akt pathway. This results in increased glucose uptake and improved glycemic control in diabetic patients.
Effets Biochimiques Et Physiologiques
(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one has been shown to have significant biochemical and physiological effects in animal models and cell culture studies. The compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice and rats. It has also been shown to reduce body weight and improve lipid metabolism in obese mice. In cell culture studies, (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one has been shown to increase glucose uptake in adipocytes and muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one is its high potency and selectivity for PTP1B inhibition. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the compound has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one. One area of interest is the development of more soluble analogs of the compound that can be used in a wider range of experimental settings. Another area of interest is the evaluation of the compound's therapeutic potential in human clinical trials. Additionally, further research is needed to understand the long-term safety and efficacy of PTP1B inhibitors in the treatment of metabolic disorders. Finally, the development of combination therapies that target multiple pathways involved in insulin signaling and glucose homeostasis may hold promise for the treatment of these conditions.
Méthodes De Synthèse
The synthesis of (3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one involves the reaction of 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid with benzaldehyde in the presence of a base catalyst such as potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting yellow solid is then purified by recrystallization or column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. The compound has been shown to be a potent and selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients.
Propriétés
Numéro CAS |
19320-04-8 |
|---|---|
Nom du produit |
(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one |
Formule moléculaire |
C15H6Cl4O2 |
Poids moléculaire |
360 g/mol |
Nom IUPAC |
(3Z)-3-benzylidene-4,5,6,7-tetrachloro-2-benzofuran-1-one |
InChI |
InChI=1S/C15H6Cl4O2/c16-11-9-8(6-7-4-2-1-3-5-7)21-15(20)10(9)12(17)14(19)13(11)18/h1-6H/b8-6- |
Clé InChI |
FPNOCUBXTIXMFU-VURMDHGXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)O2 |
Synonymes |
3-benzylidene-4,5,6,7-tetrachloro-isobenzofuran-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)
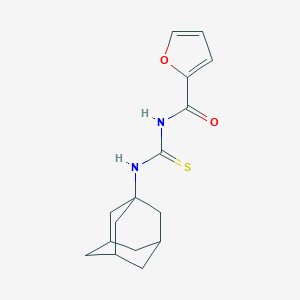
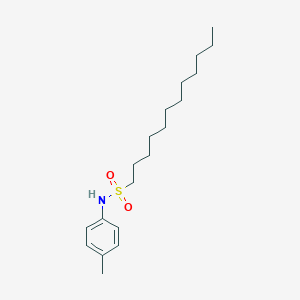
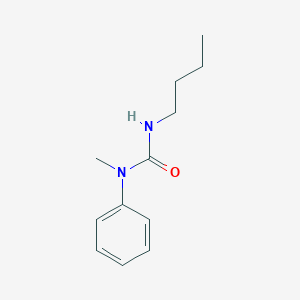






![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
